(2E)-2-シアノ-N-(2-メチルフェニル)-3-フェニルプロプ-2-エンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

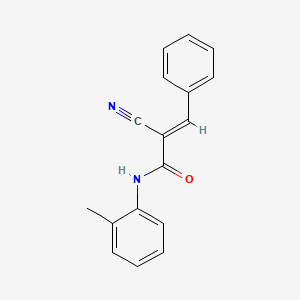

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a methylphenyl group

科学的研究の応用

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

It shares structural similarities with 2-methylphenethylamine , which is known to act as an agonist for the human trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of neurotransmission in the brain .

Mode of Action

Based on its structural similarity to 2-methylphenethylamine , it may interact with its target receptor (such as TAAR1) and modulate its activity. This modulation could lead to changes in cellular signaling pathways .

Biochemical Pathways

If it acts on taar1 like 2-methylphenethylamine , it could potentially influence neurotransmission pathways in the brain .

Result of Action

If it acts similarly to 2-Methylphenethylamine , it could potentially modulate neurotransmission in the brain, leading to changes in neural signaling .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-methylbenzylamine with 2-cyano-3-phenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as N,N-dimethylformamide (DMF) and a dehydrating agent like thionyl chloride. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反応の分析

Types of Reactions

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:

Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: N-chlorosuccinimide (NCS) and DMF at room temperature.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas at elevated pressures.

Substitution: Various nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Primary amines.

Substitution: Substituted amides or esters.

類似化合物との比較

Similar Compounds

- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

- (2E)-N-ethyl-N-(2-methylphenyl)but-2-enamide

- (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)-2-propen-1-one

Uniqueness

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide is unique due to its combination of a cyano group and a conjugated double bond system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide is a member of the cinnamamide derivatives, which have garnered attention for their diverse biological activities. This compound's structure, characterized by a cyano group and an aromatic amide, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide primarily involves its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , affecting pathways related to inflammation and cell growth. The compound's structural features enable it to modulate various signaling pathways, potentially leading to therapeutic effects in inflammatory diseases and cancer.

Antimicrobial Activity

Research indicates that (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16.58 µM |

| Mycobacterium tuberculosis | 27.38 µM |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various animal models. For instance, in a study involving carrageenan-induced paw edema, treatment with (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide resulted in a significant reduction in edema compared to control groups.

| Treatment Dose | Reduction in Edema (%) |

|---|---|

| 25 mg/kg | 45% |

| 50 mg/kg | 65% |

| 100 mg/kg | 80% |

This suggests that the compound may inhibit pro-inflammatory cytokines, such as TNFα and IL-1β, contributing to its anti-inflammatory profile.

Anticancer Potential

Studies have indicated that (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide may possess anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

-

In Vivo Anti-inflammatory Study

A study evaluated the anti-inflammatory effects of (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide using the Complete Freund's Adjuvant (CFA) model. Results showed that at doses of 50 mg/kg, the compound significantly reduced paw swelling and leukocyte infiltration compared to untreated controls.- Outcome : The compound reduced leukocyte migration by approximately 68% at this dosage.

-

Antimicrobial Efficacy

Another research project assessed the antimicrobial efficacy against MRSA strains. The compound exhibited potent activity with an MIC comparable to that of standard antibiotics like vancomycin.- Outcome : The compound's ability to disrupt biofilm formation was noted, enhancing its potential as an adjunct therapy in treating chronic infections.

特性

IUPAC Name |

(E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-17(20)15(12-18)11-14-8-3-2-4-9-14/h2-11H,1H3,(H,19,20)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEMVLRZSPWPFJ-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。